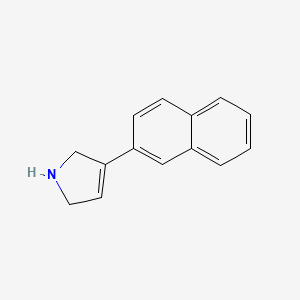
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane is an organoarsenic compound with the molecular formula C12H17AsO2 This compound is characterized by a dioxarsolane ring, which is a five-membered ring containing arsenic and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane typically involves the reaction of 4-methylphenylarsine oxide with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxarsolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to the corresponding arsine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its biological effects.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but contains boron instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxagermolane: Contains germanium instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxastannolane: Contains tin instead of arsenic.
Uniqueness
The presence of arsenic in 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane imparts unique chemical and biological properties compared to its boron, germanium, and tin analogs
特性
CAS番号 |
141941-78-8 |
|---|---|
分子式 |
C13H19AsO2 |
分子量 |
282.21 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C13H19AsO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 |
InChIキー |
PQPKIIUJGLFWEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[As]2OC(C(O2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)

![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)

methanone](/img/structure/B15159740.png)







![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
